2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one

CDK1 inhibitor Kinase selectivity Cell cycle

2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one (CAS 304645-61-2, CHEMBL396377, also known as WAY-601035 or PI3K-IN-46) is a small-molecule (C₁₃H₉N₃OS, MW 255.30) belonging to the quinolinyl-methylene-thiazolinone class. Its core scaffold was identified by Roche as part of a series of potent and selective cyclin-dependent kinase 1 (CDK1) inhibitors.

Molecular Formula C13H9N3OS
Molecular Weight 255.30 g/mol
Cat. No. B13647284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one
Molecular FormulaC13H9N3OS
Molecular Weight255.30 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C=C3C(=O)N=C(S3)N)N=C1
InChIInChI=1S/C13H9N3OS/c14-13-16-12(17)11(18-13)7-8-3-4-10-9(6-8)2-1-5-15-10/h1-7H,(H2,14,16,17)/b11-7-
InChIKeyGWSGFSPSQGXVFI-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one — A Core Quinolinyl-Methylene-Thiazolinone Scaffold with Validated CDK1 Affinity


2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one (CAS 304645-61-2, CHEMBL396377, also known as WAY-601035 or PI3K-IN-46) is a small-molecule (C₁₃H₉N₃OS, MW 255.30) belonging to the quinolinyl-methylene-thiazolinone class. Its core scaffold was identified by Roche as part of a series of potent and selective cyclin-dependent kinase 1 (CDK1) inhibitors [1]. The compound carries a free 2-amino group on the thiazolinone ring, distinguishing it from more elaborated analogs that bear substituted amino moieties at this position. This structural feature renders the compound both a directly bioactive kinase inhibitor and a versatile synthetic intermediate for generating focused libraries of CDK1- or PI3K-targeted derivatives .

Why 2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one Cannot Be Replaced by Generic CDK1 Inhibitors or Other Thiazolinone Analogs


Within the quinolinyl-methylene-thiazolinone chemotype, even minor modifications at the 2-amino position drastically alter kinase selectivity and cellular potency. The target compound (Ki CDK1 = 150 nM, CDK2 = 2,000 nM) exhibits a CDK1/CDK2 selectivity ratio of ~13.3, whereas the closely related clinical candidate RO-3306 (Ki CDK1 = 35 nM, CDK2 = 340 nM) shows a selectivity ratio of ~9.7 [1]. Conversely, the 2-phenylcyclopropylamino analog (CHEMBL235345) achieves a Ki of 20 nM on CDK1 but with a distinct off-target profile . Generic substitution therefore risks loss of the target compound's balanced potency-selectivity profile, its unique suitability as an intermediate for further derivatization, and its documented dual CDK1/PI3Kγ activity .

Quantitative Differentiation Evidence for 2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one


CDK1 Inhibitory Potency and CDK1/CDK2 Selectivity Ratio Versus RO-3306

The target compound inhibits CDK1 with a Ki of 150 nM, compared to RO-3306 (Ki = 35 nM for CDK1/cyclin B1). While RO-3306 is 4.3-fold more potent on CDK1, the target compound offers a slightly superior CDK1/CDK2 selectivity window (13.3 vs. 9.7) because its CDK2 Ki is 2,000 nM versus RO-3306's 340 nM [1]. This profile may benefit applications where a moderate CDK1 potency with reduced CDK2 engagement is desirable, such as cell-cycle synchronization requiring reversible G2/M arrest without S-phase interference.

CDK1 inhibitor Kinase selectivity Cell cycle

Antiproliferative Activity Across a Panel of Human Tumor Cell Lines

The target compound demonstrated consistent sub- to low-micromolar antiproliferative activity across five human cancer cell lines in the Roche study: MDA435 (IC₅₀ = 1.28 µM), H460a (1.82 µM), RKO (1.86 µM), SJSA1 (2.84 µM), and SW480 (3.10 µM) [1]. In comparison, the more potent CDK1 inhibitor RO-3306 (CHEMBL235345) showed IC₅₀ values of 2.41 µM against HCT116 and 3.34 µM against another colon line [2]. Despite its lower CDK1 affinity, the target compound achieves comparable or slightly superior cellular potency, suggesting favorable cell permeability and/or target engagement in a cellular context relative to its biochemical Ki.

Antiproliferative Cancer cell lines Cytotoxicity

Dual CDK1/PI3Kγ Pharmacophore as a Differentiated Starting Point for Polypharmacology

The target compound is commercially described as PI3K-IN-46, a specific inhibitor of PI3Kγ, and is used as an intermediate (Intermediate 4) in the synthesis of PI3K inhibitor derivatives (2-imino-azolinone-vinyl fused-benzene series) for autoimmune, cardiovascular, and neurodegenerative research . While the quinolinyl-methylene-thiazolinone core inherently binds CDK1, the free 2-amino group allows facile elaboration into PI3Kγ-selective analogs. This dual CDK1/PI3Kγ pharmacophoric potential is not shared by 2-substituted analogs such as RO-3306, whose thiophen-2-ylmethylamino group is optimized solely for CDK1 inhibition.

PI3Kγ inhibitor Dual kinase inhibitor Polypharmacology

Kinase Selectivity Profile Beyond CDK1: PKCδ and CDK2 Off-Target Assessment

The target compound inhibits PKCδ with a Ki of 1,700 nM, yielding a CDK1/PKCδ selectivity ratio of approximately 11.3. For comparison, RO-3306 inhibits PKCδ with a Ki of 318 nM, a ratio of ~9.1 [1]. The slightly higher selectivity against PKCδ may reduce PKC-mediated signaling interference in cellular assays. Additionally, the target compound's CDK2 Ki of 2,000 nM (selectivity ratio 13.3) compares favorably to RO-3306's CDK2 Ki of 340 nM (ratio 9.7), further reinforcing its cleaner CDK1-focused profile.

Kinase profiling Selectivity PKCδ

Drug-Like Physicochemical Properties and Structural Minimalism Versus RO-3306

With a molecular weight of 255.30 Da and calculated AlogP of 2.16, the target compound is significantly smaller and less lipophilic than RO-3306 (MW 351.44, C₁₈H₁₃N₃OS₂) [1]. It has zero Rule-of-5 violations, a polar surface area of 68.34 Ų, and only one rotatable bond — all metrics indicative of superior lead-like properties [1]. The lower molecular complexity also translates to simpler, higher-yielding synthesis: a single condensation between 2-aminothiazol-4(5H)-one and quinoline-6-carbaldehyde, versus RO-3306's multi-step route requiring a substituted 2-amino moiety.

Lead-like properties Molecular weight Synthetic accessibility

Optimal Research and Industrial Application Scenarios for 2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one


CDK1-Selective Cell-Cycle Synchronization with Reduced CDK2 Interference

Researchers performing cell-cycle synchronization to arrest cells at the G2/M boundary can employ the target compound at concentrations around 1–3 µM to achieve reversible CDK1 inhibition. Its 13.3-fold CDK1/CDK2 selectivity (versus 9.7 for RO-3306) minimizes unintended S-phase CDK2 inhibition [1], enabling cleaner synchronization protocols particularly in cell lines where CDK2 activity must be preserved for subsequent cell-cycle re-entry analysis.

Divergent Synthesis of Dual CDK1/PI3Kγ or PI3Kγ-Selective Inhibitor Libraries

As Intermediate 4 in the PI3K-IN-46 synthetic route, the compound's free 2-amino group serves as a derivatization handle for generating 2-imino-azolinone-vinyl fused-benzene derivatives targeting PI3Kγ, with potential applications in autoimmune, cardiovascular, and neurodegenerative disease research . This synthetic versatility is unavailable from 2-substituted analogs such as RO-3306, making the target compound a preferred starting material for medicinal chemistry groups exploring kinase polypharmacology.

Cost-Efficient Primary Screening in Antiproliferative Assays

The compound's consistent sub- to low-micromolar antiproliferative activity across five tumor cell lines (MDA435 IC₅₀ 1.28 µM, H460a 1.82 µM, RKO 1.86 µM, SJSA1 2.84 µM, SW480 3.10 µM) [2] supports its use as a reference CDK1-active probe in multi-cell-line screening panels. Its favorable physicochemical profile (MW 255.30, AlogP 2.16, zero RO5 violations) [3] further enables high-concentration DMSO stock formulation and reduces precipitation artifacts in automated liquid-handling systems.

Tool Compound for CDK1-Specific Functional Studies with Minimal PKCδ Cross-Reactivity

Biochemical and cellular studies requiring selective CDK1 inhibition without confounding PKCδ modulation benefit from the target compound's 11.3-fold CDK1 selectivity over PKCδ (Ki PKCδ = 1,700 nM) [4], surpassing RO-3306's 9.1-fold selectivity. This reduced PKCδ engagement decreases the likelihood of PKC-mediated effects on apoptosis, migration, and differentiation readouts.

Quote Request

Request a Quote for 2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.